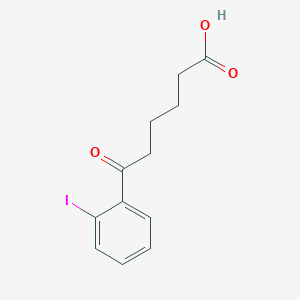

6-(2-Iodophenyl)-6-oxohexanoic acid

描述

Contextualization within Contemporary Organic Chemistry

In contemporary organic chemistry, molecules like 6-(2-Iodophenyl)-6-oxohexanoic acid are typically classified as functionalized building blocks. The presence of multiple reactive sites—the carboxylic acid, the ketone, and the carbon-iodine bond on the aromatic ring—makes it a versatile substrate for a variety of chemical transformations. The iodophenyl moiety is of particular interest as it can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Strategic Importance and Research Rationale for the Chemical Compound

While specific research focused solely on this compound is not widely published, the strategic importance of this compound can be inferred from the individual contributions of its structural components. Aryl keto acids, as a class, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For instance, structurally related 6-aryl-4-oxohexanoic acids have been synthesized and investigated for their anti-inflammatory properties. nih.govingentaconnect.com

The presence of an iodine atom on the phenyl ring is also significant. Iodo-containing organic compounds are known to exhibit a range of biological activities and are found in some therapeutic agents. nih.govnih.gov The carbon-iodine bond can also serve as a handle for the introduction of radioisotopes for imaging purposes in medicinal chemistry. Therefore, the research rationale for a compound like this compound would likely be centered on its potential as a precursor for the synthesis of novel bioactive molecules or as a tool for chemical biology studies.

Historical Development and Key Milestones in the Study of Related Structural Motifs

The study of aryl keto acids has a long history in organic chemistry, with early work focusing on their synthesis and reactivity. The development of methods for their preparation has been a continuous area of research. One of the classical methods for synthesizing aryl ketones is the Friedel-Crafts acylation, a reaction that has been a cornerstone of organic synthesis for over a century.

More recent advancements in synthetic methodology have provided a plethora of ways to access aryl keto acids with greater efficiency and functional group tolerance. These include various oxidation and coupling strategies. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of substituted aromatic compounds, including those containing the iodophenyl motif. These reactions allow for the precise and efficient construction of complex molecular architectures from simpler precursors. While there are no specific historical milestones documented for this compound itself, its existence is a result of the cumulative progress in synthetic organic chemistry that has made such multifunctional molecules accessible for study.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(2-iodophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVVKJITTRJRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645393 | |

| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-71-1 | |

| Record name | 2-Iodo-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Iodophenyl 6 Oxohexanoic Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 6-(2-Iodophenyl)-6-oxohexanoic acid reveals two primary disconnection points, leading to distinct synthetic strategies. The most logical disconnections are at the C-C bond between the carbonyl group and the aromatic ring, and the C-C bond within the hexanoic acid backbone.

The first and most common disconnection is the bond between the carbonyl carbon and the 2-iodophenyl ring (Disconnection A). This bond is readily formed through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This leads to two key synthons: a 2-iodophenyl nucleophile (or its equivalent) and an electrophilic six-carbon acylating agent derived from adipic acid.

A second strategic disconnection can be envisioned within the aliphatic chain (Disconnection B). However, this approach is generally less direct for this specific target and often involves more complex multi-step sequences. Therefore, synthetic strategies primarily focus on the formation of the aryl-ketone bond.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Bond Cleaved | Key Synthons | Corresponding Synthetic Strategy |

| A | Aryl-Carbonyl C-C | 2-Iodophenyl anion equivalent and Acyl cation equivalent | Friedel-Crafts Acylation or Transition Metal Cross-Coupling |

| B | Aliphatic C-C | Varies | Multi-step linear synthesis |

Conventional Synthetic Routes to this compound

Conventional approaches to the synthesis of this compound primarily rely on well-established reactions in organic chemistry, with a focus on building the molecule through electrophilic aromatic substitution.

Classical Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org In this approach, iodobenzene (B50100) is treated with an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylating agent can be derived from adipic acid.

A plausible route involves the use of adipic anhydride (B1165640) or adipoyl chloride. The reaction with adipic anhydride would ideally lead to the desired keto-acid directly. However, the use of an unsymmetrical anhydride can lead to regioselectivity issues. The iodine atom on the benzene (B151609) ring is a deactivating group, which can make the Friedel-Crafts reaction sluggish and may require harsh reaction conditions. organic-chemistry.orgmasterorganicchemistry.com Furthermore, the ortho-position is sterically hindered, which can disfavor the desired substitution.

The reaction is generally expected to be para-directing, meaning the primary product would be 6-(4-iodophenyl)-6-oxohexanoic acid. Achieving ortho-acylation is a significant challenge in classical Friedel-Crafts reactions.

Carboxylic Acid Derivatization Strategies

To enhance the reactivity of the acylating agent and potentially control the outcome, various carboxylic acid derivatization strategies can be employed. The most common is the conversion of adipic acid to a more reactive derivative.

One such strategy involves the use of adipic acid monomethyl ester chloride. This reagent can be prepared from adipic acid monomethyl ester by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is more reactive than the anhydride in Friedel-Crafts acylations. The ester group serves as a protecting group for one of the carboxylic acids, preventing it from reacting with the Lewis acid. After the acylation reaction, the ester can be hydrolyzed to yield the final product.

Alternatively, the use of a mixed anhydride could be considered, though this often leads to a mixture of products.

Multi-step Linear Syntheses and Their Efficiencies

A multi-step linear synthesis offers an alternative to the direct acylation approach and can sometimes provide better control over regioselectivity. A hypothetical linear synthesis could involve the following steps:

Protection of one carboxylic acid group of adipic acid: Adipic acid is first converted to its monomethyl ester.

Activation of the remaining carboxylic acid: The free carboxylic acid is then converted to its acid chloride.

Friedel-Crafts Acylation: The acid chloride is reacted with iodobenzene in the presence of a Lewis acid. As mentioned, this step is likely to yield a mixture of ortho and para isomers, with the para isomer being the major product.

Separation of isomers: The isomeric mixture would require separation, likely through chromatography.

Deprotection: The methyl ester of the desired ortho-isomer is then hydrolyzed to the carboxylic acid.

Modern Advancements in the Synthesis of this compound

Modern synthetic methods, particularly those employing transition metal catalysis, offer significant advantages in terms of selectivity and efficiency for the synthesis of complex molecules like this compound.

Catalytic Strategies (e.g., Transition Metal Catalysis) for Improved Selectivity and Yield

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds with high precision. For the synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura or Stille coupling reaction represents a highly effective modern approach. organic-chemistry.orgresearchgate.netlibretexts.org

A plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 2-iodophenylboronic acid derivative with a suitable derivative of adipic acid. The general scheme would be:

Preparation of the organoboron reagent: 2-Iodophenylboronic acid is a commercially available starting material.

Preparation of the coupling partner: Adipic acid would be converted to a suitable electrophile, such as adipic acid monomethyl ester chloride.

Palladium-catalyzed cross-coupling: The 2-iodophenylboronic acid and the acid chloride would be coupled in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This reaction is known for its high functional group tolerance and excellent regioselectivity, directly forming the desired ortho-substituted product. researchgate.net

Deprotection: The methyl ester would then be hydrolyzed to afford the final product.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reagents | Advantages | Disadvantages |

| Classical Friedel-Crafts Acylation | Iodobenzene, Adipic anhydride/chloride, AlCl₃ | Potentially fewer steps | Poor regioselectivity (para-product favored), harsh conditions, deactivation by iodo group |

| Carboxylic Acid Derivatization | Iodobenzene, Adipic acid monomethyl ester chloride, AlCl₃ | Better control over one carboxylic acid group | Still suffers from poor regioselectivity in the Friedel-Crafts step |

| Multi-step Linear Synthesis | Adipic acid, Iodobenzene, various reagents | Stepwise construction | Low overall efficiency, difficult isomer separation |

| Modern Catalytic (Suzuki Coupling) | 2-Iodophenylboronic acid, Adipic acid monomethyl ester chloride, Palladium catalyst | High regioselectivity (ortho-product), mild reaction conditions, high functional group tolerance | Higher cost of catalyst and starting materials |

The Stille coupling offers an alternative, using an organotin reagent instead of a boronic acid. organic-chemistry.orglibretexts.orgwikipedia.org Organocuprate chemistry could also be explored, for instance, by reacting a 2-iodophenyl organocuprate with adipoyl chloride. uni-muenchen.deyoutube.comchemistrysteps.com These modern catalytic methods generally provide a more reliable and efficient route to this compound compared to classical methods, especially when high purity of the ortho-isomer is required.

Green Chemistry Principles Applied to Synthesis Optimization

The synthesis of this compound can be approached through various established chemical transformations, with a growing emphasis on environmentally benign methods. Traditional syntheses of similar aryl keto-acids often rely on classical Friedel-Crafts acylation, which can involve stoichiometric amounts of Lewis acid catalysts and hazardous solvents, generating significant waste. organic-chemistry.orgnih.gov Modern approaches, however, seek to align with the principles of green chemistry by exploring alternative catalysts and reaction media.

One promising green approach involves the use of solid acid catalysts or recyclable Lewis acids to minimize waste and facilitate catalyst recovery. For instance, the encapsulation of phosphomolybdic acid in a metal-organic framework (MOF) has been shown to be an effective catalyst for Friedel-Crafts acylation, offering high yields and the potential for catalyst reuse. nih.govdocumentsdelivered.com Another avenue explores the use of ionic liquids as a reaction medium for Friedel-Crafts reactions. beilstein-journals.org These non-volatile solvents can, in some cases, enhance reaction rates and selectivity while allowing for easier separation and recycling of the catalytic system.

Furthermore, the choice of acylating agent is crucial. The use of carboxylic acids directly, or their anhydrides, is preferable to acyl chlorides as it avoids the formation of corrosive hydrogen chloride gas. organic-chemistry.org The development of catalytic systems that can directly use carboxylic acids in acylation reactions represents a significant step towards a more atom-economical and greener synthesis.

Flow Chemistry and Continuous Processing Approaches for Scalability

For the scalable production of this compound, flow chemistry presents significant advantages over traditional batch processing. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and often higher yields. nih.govnih.gov

The synthesis of α-ketoesters, structurally related to the target molecule, has been successfully demonstrated in a continuous flow system. nih.gov This approach often involves the use of packed-bed reactors containing immobilized reagents or catalysts, which simplifies purification by enabling a "catch and release" protocol. nih.gov For the synthesis of this compound, a potential flow process could involve the continuous feeding of iodobenzene and an appropriate acylating agent through a heated reactor column packed with a solid acid catalyst.

The inherent safety benefits of flow chemistry are particularly relevant when dealing with potentially exothermic reactions or unstable intermediates. The small reaction volumes within the reactor at any given time minimize the risks associated with thermal runaways. Moreover, the direct integration of in-line purification and analysis tools can streamline the entire production process, making it more efficient and cost-effective for industrial-scale manufacturing. The continuous synthesis of carboxylic acids from alcohols using a platinum catalyst in a flow reactor has been reported, highlighting the potential for direct oxidation steps in a continuous process. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product, this compound

The purification of the final product and any synthetic intermediates is a critical step in obtaining high-purity this compound. Given the carboxylic acid functionality, acid-base extraction is a primary and effective method for separation. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. The aqueous layer can then be separated, washed with an organic solvent to remove any neutral or basic impurities, and subsequently acidified to precipitate the purified carboxylic acid.

For non-acidic intermediates, such as the ketone precursor before potential hydrolysis of an ester group, column chromatography is a standard purification technique. Silica (B1680970) gel is a common stationary phase, and the mobile phase would typically be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, with the polarity adjusted to achieve optimal separation.

Recrystallization is another powerful purification method for solid compounds. The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor. For aryl-keto-hexanoic acids, a mixture of a polar solvent like ethanol (B145695) or acetone (B3395972) with a non-polar solvent like water or hexane (B92381) could be a suitable recrystallization system.

Yield Optimization and Scalability Considerations in the Production of this compound

Optimizing the yield and ensuring the scalability of the synthesis of this compound are paramount for its practical application. A key strategy for yield optimization in a potential Friedel-Crafts acylation route is the careful selection of the catalyst and reaction conditions. researchgate.net Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of various parameters, such as catalyst loading, temperature, reaction time, and reactant stoichiometry, to identify the optimal conditions for maximizing the yield. capes.gov.br

The choice of the acylating agent is also critical. While adipic anhydride could be used, the generation of the mono-acyl chloride of a protected adipic acid, such as adipic acid monomethyl ester, might offer better control and higher yields in the acylation step. Subsequent hydrolysis of the ester would then yield the final product.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio |

| Mass Transfer | Can be inefficient, requires vigorous stirring | Efficient mixing |

| Safety | Higher risk with exothermic reactions and hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | "Scaling-up" can be challenging and require re-optimization | "Scaling-out" by running parallel reactors or longer run times |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Chemical Reactivity and Mechanistic Investigations of 6 2 Iodophenyl 6 Oxohexanoic Acid

Reactivity Profiles of Key Functional Groups within 6-(2-Iodophenyl)-6-oxohexanoic acid

The unique arrangement of functional groups in this compound dictates its chemical behavior. The aryl iodide provides a handle for carbon-carbon and carbon-heteroatom bond formation, the ketone allows for nucleophilic additions and condensations, and the carboxylic acid is amenable to derivatization.

Reactivity of the Aryl Iodide Moiety in Cross-Coupling and Substitution Reactions

The aryl iodide group is a prominent feature of this compound, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a low-valent metal catalyst, which is the initial step in many cross-coupling cycles. This reactivity is fundamental to its use in constructing more elaborate carbocyclic and heterocyclic frameworks.

One of the most significant applications of the aryl iodide moiety in this context is in intramolecular cyclization reactions, which often proceed via mechanisms related to standard cross-coupling processes. For instance, it is a key precursor in the synthesis of fused heterocyclic systems. In these reactions, the aryl iodide can undergo radical cyclization, where a radical generated at the ortho position to the iodine attacks another part of the molecule to form a new ring. This type of reaction is instrumental in creating complex polycyclic structures from relatively simple linear precursors.

Reactivity of the Ketone Carbonyl Group in Addition and Condensation Reactions

The ketone carbonyl group in this compound is susceptible to nucleophilic attack. This reactivity allows for a variety of addition and condensation reactions to modify the molecular structure. While specific examples for this exact compound are not extensively documented in publicly available literature, the general reactivity of such ketones is well-established.

For instance, the ketone can react with Grignard reagents or organolithium compounds to form tertiary alcohols. Reduction of the ketone using hydride reagents like sodium borohydride (B1222165) would yield a secondary alcohol, introducing a new stereocenter into the molecule.

Condensation reactions, such as the Wittig reaction, could be employed to convert the carbonyl group into an alkene. Similarly, reactions with amines can lead to the formation of imines or enamines, further expanding the synthetic utility of this compound.

Reactivity of the Carboxylic Acid Functionality in Esterification and Amidation

The terminal carboxylic acid group provides another site for chemical modification. It can readily undergo esterification when treated with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl ester.

Similarly, the carboxylic acid can be converted into an amide by reaction with an amine. This transformation is typically facilitated by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active ester that is then displaced by the amine. This allows for the introduction of a wide variety of substituents at this position.

Intra- and Intermolecular Reactions Involving this compound

The combination of reactive functional groups within a single molecule makes this compound an ideal substrate for reactions that build molecular complexity, particularly through the formation of new rings.

Cyclization Reactions and Ring-Closure Strategies Employing the Compound

A significant body of research highlights the use of compounds structurally related to this compound in radical cyclization reactions to synthesize tetracyclic compounds. In a typical reaction scheme, the aryl iodide is treated with a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), or increasingly, with more environmentally benign alternatives. This generates an aryl radical that can then attack an internal acceptor.

In the case of this compound and its derivatives, intramolecular cyclization can lead to the formation of fused ring systems. For example, derivatives of this compound have been used to create indolo[2,1-a]isoquinolin-6(5H)-ones. The reaction proceeds through a 6-exo-trig cyclization of an aryl radical onto an enamide or a similar radical acceptor that can be formed from the keto-acid portion of the molecule.

| Reaction Type | Reagents | Product Type | Reference |

| Radical Cyclization | Bu3SnH, AIBN | Fused Heterocyclic Systems |

Functional Group Interconversions and Transformations of the Core Structure

Beyond the primary reactions of its individual functional groups, the core structure of this compound can undergo various transformations. For instance, the ketone can be reduced to a methylene (B1212753) group (CH2) via methods like the Wolff-Kishner or Clemmensen reduction, thereby removing the carbonyl functionality entirely.

The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up new avenues for further functionalization.

Furthermore, the interplay between the functional groups allows for sequential reactions. For example, the carboxylic acid could first be converted to an amide, and then the aryl iodide moiety could be subjected to a Heck or Suzuki coupling reaction. This modular approach allows for the systematic construction of complex target molecules. The ability to perform these transformations makes this compound a versatile building block in organic synthesis.

Condensation and Coupling Reactions Utilizing the Compound as a Building Block

As a bifunctional molecule, this compound is a prime candidate for participation in a variety of condensation and coupling reactions. The carboxylic acid moiety can readily engage in esterification or amidation reactions, while the aryl iodide is a classic substrate for transition-metal-catalyzed cross-coupling reactions. The ketone group can also participate in condensation reactions, for instance, through the formation of an enolate.

One of the most significant applications of aryl iodides is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of C-C and C-heteroatom bonds. For instance, Sonogashira coupling of an aryl iodide with a terminal alkyne, catalyzed by a palladium complex, is a powerful tool for the synthesis of aryl-substituted alkynes. beilstein-journals.org Similarly, Suzuki coupling with an organoboron compound or Heck coupling with an alkene could be employed to introduce new carbon-carbon bonds at the 2-position of the phenyl ring.

The carboxylic acid group can undergo condensation reactions to form esters, amides, or acid anhydrides. libretexts.org For example, in the presence of an acid catalyst, it can react with an alcohol to yield an ester, a process known as Fischer esterification. Alternatively, activation of the carboxylic acid, for example by conversion to an acid chloride, would facilitate reactions with a wide range of nucleophiles.

The ketone functionality can participate in aldol-type condensation reactions. youtube.com Under basic or acidic conditions, the ketone can form an enol or enolate, which can then react with an aldehyde or another ketone. Intramolecular aldol (B89426) condensation of this compound, while possible, would lead to a strained ring system and is therefore less likely than intermolecular reactions.

Below is a table illustrating typical conditions for coupling reactions involving aryl iodides, which would be applicable to this compound.

| Reaction Type | Catalyst | Coupling Partner | Solvent | Base | Typical Temperature |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Toluene/Water | Na₂CO₃ | 80-100 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | THF/Et₃N | Et₃N | Room Temp to 50 °C |

| Heck Coupling | Pd(OAc)₂ | Alkene | DMF or CH₃CN | Et₃N or K₂CO₃ | 80-120 °C |

| Ullmann Coupling | Copper | Aryl halide | DMF or Pyridine | K₂CO₃ or Cs₂CO₃ | 100-200 °C |

Note: The conditions presented are general and may require optimization for specific substrates like this compound.

Detailed Mechanistic Studies of Transformations Involving this compound

While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of the reactions it is expected to undergo are well-established.

Kinetic Investigations and Reaction Rate Determinations

Kinetic studies of palladium-catalyzed cross-coupling reactions of aryl iodides have provided significant insight into their mechanisms. For many such reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl iodide C-I bond. nih.gov The rate of this step is influenced by the electronic nature of the aryl iodide, the nature of the palladium catalyst and its ligands, and the reaction temperature.

For condensation reactions of the carboxylic acid, the rate is typically dependent on the concentration of the acid, the alcohol or amine, and the catalyst. In Fischer esterification, for example, the reaction is often first-order in both the carboxylic acid and the alcohol.

Identification and Characterization of Reaction Intermediates

In palladium-catalyzed cross-coupling reactions, several key intermediates are formed. Following the initial oxidative addition of Pd(0) to the aryl iodide, which forms an arylpalladium(II) iodide complex, a transmetalation step occurs with the coupling partner (e.g., an organoboron compound in Suzuki coupling). This is followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov These intermediates can often be detected and characterized by spectroscopic methods such as NMR and mass spectrometry.

In condensation reactions of the carboxylic acid, a common intermediate is the protonated carbonyl group, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. In the case of conversion to an acid chloride using thionyl chloride, a chlorosulfite ester intermediate is formed.

Elucidation of Transition State Structures Through Experimental and Computational Methods

The transition states of these reactions have been investigated through a combination of experimental kinetic isotope effect studies and computational modeling. For the oxidative addition step in palladium-catalyzed coupling, a three-centered transition state involving the palladium, the iodine, and the ipso-carbon of the phenyl ring is generally proposed. Computational studies have been instrumental in modeling the geometries and energies of these transition states, providing a deeper understanding of the reaction pathway.

For condensation reactions, the transition state for nucleophilic attack on the carbonyl carbon is typically tetrahedral. The energy of this transition state is influenced by the nature of the nucleophile, the electrophilicity of the carbonyl group, and the solvent.

Regioselectivity and Stereoselectivity in Reactions of this compound

The structure of this compound offers several possibilities for regioselective and stereoselective reactions.

Regioselectivity: In cross-coupling reactions, the reaction will occur exclusively at the C-I bond, as it is significantly more reactive than the C-H bonds of the aromatic ring or the aliphatic C-H bonds of the hexanoic acid chain. This high degree of regioselectivity is a key advantage of using aryl iodides in synthesis.

In reactions involving the ketone, regioselectivity can be an issue if different enolates can be formed. For this compound, enolization can occur on either side of the carbonyl group. However, the formation of the thermodynamic enolate is generally favored under equilibrium conditions.

Stereoselectivity: The ketone group in this compound is prochiral. Therefore, its reduction, for example with a hydride reagent, can lead to the formation of a chiral alcohol. The use of a chiral reducing agent can induce stereoselectivity, leading to the preferential formation of one enantiomer of the resulting alcohol. Similarly, in aldol-type reactions, the creation of a new stereocenter can be controlled through the use of chiral auxiliaries or catalysts.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 6 2 Iodophenyl 6 Oxohexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Core Structure Confirmation

High-resolution 1D NMR spectroscopy, specifically ¹H and ¹³C NMR, is the initial and most crucial step in confirming the core structure of 6-(2-Iodophenyl)-6-oxohexanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the iodophenyl ring and the aliphatic protons of the oxohexanoic acid chain. The aromatic region would likely show a complex multiplet pattern due to the ortho-substitution. The aliphatic chain would present signals for the methylene (B1212753) groups, with their chemical shifts influenced by the adjacent carbonyl and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ketone, the carboxylic acid carbon, the carbons of the iodinated aromatic ring, and the aliphatic carbons of the hexanoic acid chain. The carbon attached to the iodine atom would show a characteristic chemical shift.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 8.0 |

| -CH₂- (adjacent to C=O) | ~2.9 |

| -CH₂- (adjacent to COOH) | ~2.4 |

| Aliphatic -CH₂- | 1.5 - 1.8 |

| Carboxylic Acid OH | ~12.0 (broad) |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene groups in the hexanoic acid chain, confirming their sequence.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the aliphatic chain and the aromatic ring via the ketone group. For instance, correlations would be expected between the protons on the methylene group adjacent to the ketone and the carbonyl carbon, as well as the quaternary aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this flexible molecule, it could offer insights into preferred conformations in solution.

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) can be a powerful tool for characterizing the compound in its solid form. It can provide information on polymorphism (the existence of multiple crystalline forms) and the supramolecular structure, such as hydrogen bonding patterns in the crystal lattice, which are not observable in solution-state NMR.

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak centered around 3000 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with the C-H stretching vibrations. orgchemboulder.com A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid, while the ketone carbonyl stretch would appear around 1685 cm⁻¹. orgchemboulder.compressbooks.pub The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

| Functional Group | Expected FT-IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) |

| Aromatic C-H | 3100 - 3000 |

| Aliphatic C-H | 3000 - 2850 |

| Ketone C=O | ~1685 |

| Carboxylic Acid C=O | ~1710 |

| Aromatic C=C | 1600 - 1450 |

| C-O Stretch | 1320 - 1210 |

| C-I Stretch | 600 - 500 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the parent ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₃IO₃), the expected monoisotopic mass would be precisely measured, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways for this molecule would likely involve:

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, offering deep insights into the connectivity of a molecule by analyzing its fragmentation patterns. nationalmaglab.org In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound would first be isolated as a precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged product ions. The resulting mass spectrum of these fragments provides a veritable fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted. The presence of the ketone and carboxylic acid functional groups, along with the iodophenyl moiety, dictates the likely cleavage points. Common fragmentation mechanisms for ketones include α-cleavage and the McLafferty rearrangement. jove.comyoutube.comyoutube.com

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. youtube.com For the target molecule, two primary α-cleavage events are possible:

Cleavage between the carbonyl carbon and the iodophenyl ring, leading to the formation of a stable acylium ion and an iodophenyl radical.

Cleavage between the carbonyl carbon and the pentanoic acid chain, resulting in an iodobenzoyl cation and a carboxypentyl radical.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds possessing a γ-hydrogen. jove.comyoutube.comyoutube.com In this compound, a hydrogen atom from the third carbon of the hexanoic acid chain can be transferred to the carbonyl oxygen, followed by cleavage of the bond between the α and β carbons. This would result in the formation of a neutral alkene and a new radical cation.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|---|

| 347.0 [M+H]⁺ | 205.0 | Iodobenzoyl cation [C₇H₄IO]⁺ |

| 329.0 | Loss of H₂O | |

| 303.0 | Loss of CO₂ | |

| 220.0 | Loss of iodophenyl group |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wordpress.comresearchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The molecule, possessing both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carbonyl oxygen and the carboxylic acid oxygen), is likely to form a well-ordered crystalline lattice through intermolecular hydrogen bonding. It is expected that the carboxylic acid groups will form dimeric structures through O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. libretexts.org

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic region and interacts with a Lewis basic site on an adjacent molecule. The molecular packing will likely reveal a layered or taped structure, as seen in similar compounds. mdpi.com

The study of co-crystals, where this compound is crystallized with another molecule (a co-former), can also provide valuable insights into its intermolecular interaction preferences and potentially modify its physicochemical properties. researchgate.netnih.gov

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 22.1 Å, β = 95° |

| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimer), C-H···O interactions, Halogen bonding (C-I···O) |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purification of non-volatile organic compounds like this compound. nih.gov Due to the presence of both a polar carboxylic acid group and a non-polar iodophenyl group, reversed-phase HPLC would be the most suitable mode of separation. helixchrom.comnih.gov

In a typical reversed-phase setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com Detection is most commonly achieved using a UV detector, as the aromatic ring of the molecule will absorb UV light.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard. This allows for the precise determination of the concentration of this compound in a sample. Preparative HPLC, using a larger column, can be employed to purify larger quantities of the compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. usherbrooke.ca However, this compound itself is not suitable for direct GC-MS analysis due to its low volatility and the thermal lability of the carboxylic acid group. colostate.edu

To make the compound amenable to GC-MS analysis, a derivatization step is necessary. phenomenex.com The most common approach is to convert the polar carboxylic acid group into a more volatile and stable ester, for instance, a methyl or a silyl (B83357) ester. colostate.edunih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method that replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. usherbrooke.caphenomenex.comresearchgate.net The ketone group may also be derivatized, for example, through oximation, to prevent enolization at high temperatures. researchgate.netyoutube.com

Once derivatized, the resulting volatile compound can be separated on a GC column and detected by a mass spectrometer, which provides both retention time and mass spectral data for confident identification.

| Step | Procedure/Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS (for silylation of carboxylic acid) |

| GC Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temp. 100°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for the qualitative monitoring of reactions and for preliminary purity assessment. libretexts.orgjcsp.org.pk In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside spots of the starting materials for reference. libretexts.org The plate is then developed in a suitable mobile phase, a mixture of solvents of varying polarity. Due to the polar carboxylic acid group, the product is expected to have a lower retention factor (Rf) than less polar starting materials or byproducts. researchgate.net Adding a small amount of acetic or formic acid to the eluent can improve the spot shape of the carboxylic acid by preventing streaking. researchgate.net After development, the spots can be visualized under UV light (due to the aromatic ring) or by using a chemical stain. researchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (e.g., 7:3 v/v) with a few drops of acetic acid |

| Visualization | UV light (254 nm) and/or potassium permanganate (B83412) stain |

Theoretical and Computational Studies of 6 2 Iodophenyl 6 Oxohexanoic Acid

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

For 6-(2-Iodophenyl)-6-oxohexanoic acid, the electronic structure would be influenced by its three main components: the phenyl ring, the electron-withdrawing ketone group, and the iodine substituent. The phenyl ring and the ketone group form a conjugated system. The iodine atom, being a halogen, exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M), with the inductive effect typically being stronger.

Computational studies on analogous aryl ketones show that the HOMO is often localized on the phenyl ring, while the LUMO is centered on the carbonyl group. The presence of the ortho-iodo substituent would be expected to modulate the energies of these orbitals. The iodine's electronegativity would lower the energy of the sigma orbitals, while its lone pairs could participate in resonance, raising the energy of some pi-orbitals.

A typical DFT calculation, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. Such calculations on similar phenyl ketone derivatives have shown that electron-withdrawing substituents tend to lower the HOMO-LUMO gap, suggesting increased reactivity. While specific data for this compound is not available, the table below shows representative HOMO-LUMO gap values for related compounds, illustrating the general range for such molecules.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl Ketone Analogs | DFT/B3LYP | - | - | 3.69 - 4.18 nih.gov |

| PCBE (a fullerene derivative) | DFT | -5.87 | -3.91 | 1.96 gatech.edu |

This table presents data for analogous or related compounds to provide context for the expected electronic properties of this compound.

Conformational Analysis and Energy Landscapes of this compound

The flexible nature of the hexanoic acid chain in this compound means the molecule can adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional structures (local minima on the potential energy surface) and the energy barriers for interconversion between them.

The key degrees of freedom include the torsion angles within the C5 alkyl chain and the rotation around the bond connecting the carbonyl group to the phenyl ring. The hexanoic acid chain will likely exhibit multiple low-energy conformations, similar to other long-chain alkanes, with staggered conformations being energetically preferred over eclipsed ones.

Furthermore, the carboxylic acid group itself has a rotational barrier, with the syn conformation generally being more stable than the anti conformation, though the energy difference is often small and can be influenced by the solvent. acs.org

The rotation of the 2-iodophenyl group relative to the ketone is another critical conformational feature. The presence of the bulky iodine atom at the ortho position will create significant steric hindrance, influencing the preferred dihedral angle. This steric clash could force the phenyl ring out of planarity with the carbonyl group, which would, in turn, affect the electronic conjugation between them. Computational methods like molecular mechanics (using force fields such as MM4) or DFT can be used to map the potential energy surface by systematically rotating these key bonds and calculating the corresponding energy. nih.gov While a specific energy landscape for this compound is not available, studies on similar substituted ketones have elucidated the energetic penalties associated with such rotations. sci-hub.se

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov The accuracy of these predictions has improved significantly, with modern machine learning approaches also showing great promise. nih.gov For this compound, one would expect distinct signals for the aromatic protons, the aliphatic protons of the hexanoic acid chain, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be particularly sensitive to the electronic effects of the iodo and acyl substituents. The protons on the carbon alpha to the ketone would be deshielded, appearing at a higher chemical shift compared to the other methylene (B1212753) groups in the chain.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculations yield the frequencies and intensities of the fundamental vibrational modes. For the title compound, characteristic vibrational frequencies would include the C=O stretching of the ketone and the carboxylic acid, the O-H stretch of the carboxylic acid, and various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl chain.

As no specific calculated spectra for this compound are available, the experimental data for a closely related analog, 2'-Iodoacetophenone , is presented below to provide an indication of the expected spectroscopic features of the iodophenyl ketone moiety.

| Spectroscopic Data for 2'-Iodoacetophenone | |

| ¹³C NMR (ppm) | ~200 (C=O), ~140 (C-I), ~130-135 (other aromatic C), ~30 (CH₃) sci-hub.se |

| FTIR (cm⁻¹) | ~1680 (C=O stretch), ~3000 (aromatic C-H stretch), ~1450 & ~1580 (aromatic C=C stretch) sci-hub.se |

This table contains experimental data for the analog 2'-Iodoacetophenone, which is structurally similar to the aromatic portion of this compound. sci-hub.se

Computational Elucidation of Reaction Mechanisms and Transition States for Transformations of the Compound

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. For this compound, several reactions involving its functional groups could be studied.

Ketone Reduction: The reduction of the ketone to a secondary alcohol is a common transformation. DFT studies on the reduction of similar aryl ketones have detailed the mechanism, for example, in enzyme-catalyzed reactions. These studies often model the active site and calculate the energy profile for the hydride transfer from a donor (like NADH) to the carbonyl carbon, along with the simultaneous proton transfer to the carbonyl oxygen. nih.gov

Fischer Esterification: The carboxylic acid group can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. The mechanism for this reaction is well-established and involves several equilibrium steps. acs.orgresearchgate.net Computational studies can model this process, starting from the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by the nucleophilic attack of the alcohol, proton transfer steps, and finally the elimination of water to form the ester. rsc.org DFT calculations can provide the free energy profile for this entire pathway, identifying the rate-determining step.

Nucleophilic Addition to the Ketone: The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. DFT studies can model the trajectory of the nucleophilic attack and determine the stability of the resulting tetrahedral intermediate. nih.gov

For any of these transformations, computational methods can map out the entire reaction coordinate, providing a detailed, step-by-step understanding of the bond-making and bond-breaking processes.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (like a solution or a solid) over time. MD simulations model the movements of atoms and molecules based on a classical force field.

For this compound in a solvent like water or an organic solvent, MD simulations could reveal several key dynamic features:

Conformational Dynamics: MD simulations can track the conformational changes of the flexible hexanoic acid chain in real-time, showing how it folds and flexes in solution. This provides a more realistic picture than the static view from conformational analysis. acs.org

Dimerization and Aggregation: Carboxylic acids are well-known to form hydrogen-bonded dimers, especially in non-polar solvents. nih.gov MD simulations can be used to calculate the free energy of dimerization and to study the structure and stability of these dimers. The interplay between the hydrogen bonding of the carboxylic acid groups and the hydrophobic interactions of the alkyl chains and phenyl rings would govern the self-assembly behavior. nih.gov

Solvation Structure: MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute. This includes the hydration shell around the polar carboxylic acid group and the interactions of the solvent with the non-polar aromatic and alkyl parts of the molecule.

Intermolecular Interactions: In a concentrated solution or in the solid state, MD simulations can explore the various intermolecular interactions, such as π-π stacking of the phenyl rings and van der Waals interactions, which would dictate the bulk properties of the material. nih.gov

Strategic Applications of 6 2 Iodophenyl 6 Oxohexanoic Acid in Contemporary Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The unique arrangement of functional groups in 6-(2-iodophenyl)-6-oxohexanoic acid makes it a valuable intermediate for the synthesis of intricate molecular frameworks. The presence of the aryl iodide allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the ortho position of the phenyl ring. wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.orgyoutube.com Concurrently, the carboxylic acid moiety can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, or it can participate in condensation reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, leading to the construction of highly functionalized and complex structures.

For instance, the carboxylic acid can be transformed into an amide, which could then act as a directing group or a participating nucleophile in subsequent transformations involving the aryl iodide. This orchestrated sequence of reactions, often termed cascade or domino reactions, can efficiently generate molecular complexity from a relatively simple starting material.

Utility in the Construction of Heterocyclic Systems through Annulation and Cyclization Reactions

A significant application of this compound lies in its potential as a precursor for a variety of heterocyclic systems through annulation and cyclization reactions. The ortho-iodoaryl ketone moiety is a well-established platform for intramolecular cyclization processes, particularly those catalyzed by transition metals like palladium. iupac.orgscholaris.ca

One of the most promising routes involves the intramolecular Heck reaction. Following the conversion of the carboxylic acid to a suitable tethered alkene (e.g., via esterification with an unsaturated alcohol), a palladium-catalyzed intramolecular cyclization could lead to the formation of fused or spirocyclic ring systems. libretexts.org The regioselectivity of such reactions is often high, providing a reliable method for constructing specific ring sizes.

Furthermore, intramolecular C-H activation and arylation represent another powerful strategy. The ketone's enolate or a derivative thereof could potentially undergo intramolecular cyclization onto the aryl iodide, a process that can be facilitated by palladium catalysis. This would lead to the formation of carbocyclic or heterocyclic rings fused to the benzene (B151609) ring. Such transformations are instrumental in the synthesis of various biologically active scaffolds.

The following table outlines potential heterocyclic systems that could be synthesized from this compound through various cyclization strategies.

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| Ester with an unsaturated alcohol | Intramolecular Heck Reaction | Fused or Spirocyclic Lactones |

| Amide with an unsaturated amine | Intramolecular Heck Reaction | Fused or Spirocyclic Lactams |

| Protected amine derivative | Intramolecular Buchwald-Hartwig Amination | Nitrogen-containing heterocycles |

| Thioester with an unsaturated thiol | Intramolecular Thiol Addition | Sulfur-containing heterocycles |

Precursor for Advanced Materials (e.g., monomers for specialized polymers, building blocks for self-assembling systems)

The distinct functionalities of this compound make it a candidate as a monomer for the synthesis of specialized polymers and a building block for self-assembling systems. The carboxylic acid group provides a handle for polymerization reactions, such as polyesterification or polyamidation. The resulting polymers would feature a pendant 2-iodophenyl ketone group at regular intervals along the polymer chain. This pendant group could then be further functionalized post-polymerization, for instance, through cross-coupling reactions, to introduce specific properties to the material, such as fluorescence, conductivity, or specific binding capabilities. The synthesis of functional polycaprolactones from 6-oxohexanoic acid and isocyanides highlights the potential of this class of compounds in polymer chemistry. researchgate.net

In the realm of supramolecular chemistry, the rigid aromatic core and the flexible aliphatic chain of this compound could drive the formation of ordered structures through non-covalent interactions like hydrogen bonding (via the carboxylic acid), π-π stacking (via the phenyl ring), and halogen bonding (via the iodine atom). nih.govbeilstein-journals.org The molecule's amphiphilic character could lead to the formation of micelles, vesicles, or other organized assemblies in solution. Such self-assembling systems are of interest for applications in drug delivery, sensing, and nanotechnology.

Application in Methodological Development and Reagent Design within Organic Chemistry

While specific studies on this compound in this context are not prevalent, its structure lends itself to the development of new synthetic methodologies. The presence of multiple reactive sites allows it to be a test substrate for novel multicomponent reactions or cascade sequences. For example, a synthetic sequence could be designed where a single catalyst promotes both a transformation at the carboxylic acid terminus and a subsequent cyclization involving the aryl iodide.

Furthermore, derivatives of this compound could be designed as novel reagents. For instance, by attaching a chiral auxiliary to the carboxylic acid, the resulting compound could be used in stereoselective reactions where the chiral information is transferred during a key bond-forming step. The development of new reagents is a cornerstone of advancing the capabilities of organic synthesis.

Contributions to Retrosynthetic Strategies for Natural Product Synthesis (as a versatile building block)

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex natural products by breaking them down into simpler, commercially available starting materials. wikipedia.orgscholaris.ca this compound represents a versatile building block in such analyses due to the strategic placement of its functional groups.

When envisioning the synthesis of a natural product containing a fused heterocyclic system or a highly substituted aromatic core, this compound can be identified as a key "retron" or synthetic equivalent. The hexanoic acid chain can be seen as a precursor to a six-carbon unit that can be further elaborated or cyclized, while the ortho-iodoaryl ketone provides a reliable handle for constructing fused ring systems. For instance, in the retrosynthesis of certain alkaloids or polyketides, this building block could provide a significant portion of the carbon skeleton and the necessary functionality for subsequent ring-forming reactions.

The following table illustrates how this compound could be incorporated into the retrosynthetic analysis of hypothetical complex targets.

| Target Moiety | Retrosynthetic Disconnection | Role of this compound |

| Fused Dihydrofuranone Ring System | Intramolecular Heck Reaction | Provides the aromatic ring, ketone, and a modifiable side chain for alkene introduction. |

| Substituted Biphenyl with a Carboxylic Acid Side Chain | Suzuki Coupling | Serves as the aryl iodide partner, with the hexanoic acid chain already in place. |

| Polycyclic Aromatic Hydrocarbon Fragment | Diels-Alder Reaction followed by aromatization | The phenyl ring and ketone could be part of the diene or dienophile after suitable modification. |

Synthesis and Reactivity of Derivatives and Analogues of 6 2 Iodophenyl 6 Oxohexanoic Acid

Structural Modifications of the Iodophenyl Moiety and Their Synthetic Implications

The 2-iodophenyl group in 6-(2-Iodophenyl)-6-oxohexanoic acid is a key reactive center, offering numerous possibilities for structural modification. The carbon-iodine bond is susceptible to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents at the 2-position of the phenyl ring.

Furthermore, the iodine atom itself can be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires harsh reaction conditions. Alternatively, conversion of the iodide to an organolithium or Grignard reagent opens up another avenue for derivatization, allowing for the introduction of a variety of electrophiles.

Derivatization of the Carboxylic Acid Functionality to Esters, Amides, and Other Analogues

The carboxylic acid group is another versatile handle for the derivatization of this compound. khanacademy.orglibretexts.org Standard esterification procedures, such as the Fischer-Speier method using an alcohol in the presence of an acid catalyst, can be readily applied to produce a variety of esters. khanacademy.org The choice of alcohol can be used to tune the lipophilicity and other physicochemical properties of the resulting ester.

Amide synthesis can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. khanacademy.orgyoutube.com This allows for the introduction of a diverse array of substituents on the nitrogen atom, leading to a library of amide analogues.

Beyond simple esters and amides, the carboxylic acid can be converted into other functional groups. Reduction can yield the corresponding primary alcohol, while more specialized reagents can transform it into nitriles, aldehydes, or other functionalities, each with its own characteristic reactivity.

Alterations of the Alkyl Chain and Ketone Position for Exploring Structure-Reactivity Relationships

Modifying the hexanoic acid backbone provides a means to explore structure-reactivity relationships. The length of the alkyl chain can be varied, and the position of the ketone can be shifted. For instance, the synthesis of 6-aryl-4-oxohexanoic acids has been described, involving the condensation of an appropriate aldehyde with levulinic acid. nih.gov

Systematic variation of the alkyl chain and ketone position allows for a detailed investigation of how these structural features influence the chemical and physical properties of the analogues.

Impact of Structural Diversity on Reactivity and Synthetic Utility of Analogues

The structural diversity achieved through the modifications described above has a significant impact on the reactivity and synthetic utility of the resulting analogues. For example, the electronic nature of the substituent on the phenyl ring can influence the reactivity of the ketone and the carboxylic acid. Electron-withdrawing groups can increase the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

The steric bulk of the substituents can also play a crucial role, potentially hindering or facilitating certain reactions. The diverse library of analogues that can be generated from this compound can serve as valuable building blocks in the synthesis of more complex molecules. Their varied functionalities and reactivities make them useful intermediates in a wide range of synthetic applications.

Strategies for the Preparation of Chiral Analogues and Enantioselective Synthesis

The development of methods for the enantioselective synthesis of chiral analogues of this compound is a significant area of research. nih.govchu-lab.org Chiral auxiliaries can be employed to control the stereochemistry of reactions, or chiral catalysts can be used to achieve asymmetric transformations. mdpi.commsu.edu

For instance, enantioselective reduction of the ketone can lead to the formation of chiral alcohols. Asymmetric C-H activation has also emerged as a powerful tool for the enantioselective synthesis of complex molecules. chu-lab.org The synthesis of planar chiral macrocyclophanes has been achieved through palladium-catalyzed enantioselective C-H arylation. nih.gov

The ability to prepare enantiomerically pure analogues is crucial for applications where specific stereochemistry is required, such as in the development of new pharmaceuticals or chiral materials.

Future Research Trajectories and Methodological Innovations Pertaining to 6 2 Iodophenyl 6 Oxohexanoic Acid

Exploration of Unconventional Reactivity Pathways and Novel Transformations

The unique combination of functional groups in 6-(2-Iodophenyl)-6-oxohexanoic acid opens avenues for exploring reactivity beyond standard transformations. The presence of the ortho-iodophenyl ketone moiety is particularly intriguing. Future research could focus on intramolecular reactions and novel transformations catalyzed by transition metals or light.

One area of interest is the exploration of transformations involving the ketone group. For instance, novel methods for converting aryl ketones into other functional groups could be applied. A recently developed iodine-ammonia system has been shown to transform aryl methyl ketones into primary amides in aqueous media via a tandem Lieben-Haller-Bauer reaction mechanism. acs.org Investigating analogous transformations for the ketone in this compound could yield novel amide derivatives. Another promising direction involves photoredox catalysis, which has enabled the direct conversion of alkyl ketones to aryl ketones. acs.org

Furthermore, the 2-iodophenyl ketone structure is a known precursor for heterocyclic synthesis. Research has demonstrated that aryl 2-iodophenyl ketones can be converted into 1,3-diarylisoquinolines through a sequence involving silylated amines and styrenes. researchgate.net Applying this methodology to this compound could lead to a new class of isoquinoline-substituted carboxylic acids.

The hypervalent nature of iodine could also be exploited. The development of cyclic hypervalent iodine reagents has enhanced stability and created unique opportunities for reactivity. youtube.com Investigating the in-situ generation of hypervalent iodine species from the iodo-aryl group of the target molecule could unlock novel intramolecular cyclization or functionalization pathways.

Table 1: Potential Unconventional Transformations for this compound

| Starting Moiety | Reaction Type | Potential Product | Relevant Research |

|---|---|---|---|

| Aryl Ketone | Iodine-Mediated Amidation | 6-(2-Iodophenyl)-6-amino-6-oxohexanoic acid derivative | Transformation of methyl ketones to primary amides acs.org |

| Aryl Ketone | Photoredox Deacylation-Aroylation | Transformation of the hexanoic acid chain | Direct transformation of alkyl ketones to aryl ketones acs.org |

| 2-Iodophenyl Ketone | Isoquinoline Synthesis | Isoquinoline-substituted hexanoic acid | Transformation of aryl 2-iodophenyl ketones researchgate.net |

| Iodo-Aryl Group | Hypervalent Iodine Chemistry | Intramolecularly cyclized products | Merging hypervalent iodine and photoredox chemistry youtube.com |

Development of Novel and Sustainable Synthetic Routes for the Compound and Its Derivatives

While traditional methods like Friedel-Crafts acylation are viable for synthesizing aryl ketones, future research should prioritize the development of more sustainable and efficient routes for this compound and its derivatives. mdpi.com Green chemistry principles, such as atom economy, use of renewable feedstocks, and milder reaction conditions, should guide this research. mdpi.comnih.gov

One promising approach is the use of electrochemical synthesis. Anodic oxidation of aryl methyl ketones in methanol (B129727) has been shown to yield α-keto acid methyl esters, with potassium iodide enhancing reaction stability. mdpi.com Exploring electrochemical methods for the synthesis or modification of this compound could offer a greener alternative to conventional chemical oxidation.

Catalytic routes using earth-abundant metals and molecular oxygen as the oxidant are highly desirable. organic-chemistry.org For example, copper-catalyzed aerobic oxidative esterification of acetophenones provides a direct route to α-ketoesters. organic-chemistry.org Adapting such methods could provide sustainable pathways to derivatives of the target compound. The synthesis of related 6-aryl-4-oxohexanoic acids has been achieved through the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.netnih.gov Investigating similar strategies starting from 2-iodobenzaldehyde (B48337) could provide an efficient route to the target molecule.

Furthermore, leveraging biomass-derived platform molecules is a key aspect of sustainable chemistry. mdpi.comresearchgate.netnih.gov Research into pathways that could utilize renewable feedstocks to construct the hexanoic acid backbone would significantly improve the environmental footprint of its synthesis.

Table 2: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of an iodo-aromatic with an appropriate acid chloride or anhydride (B1165640). | Well-established, robust. mdpi.com | Often requires stoichiometric Lewis acids, generates waste. |

| Catalytic Oxidation | Oxidation of a precursor hydrocarbon or alcohol using a catalyst and a green oxidant (e.g., O2, H2O2). | High atom economy, milder conditions. organic-chemistry.org | Catalyst deactivation, potential for side reactions. mdpi.com |

| Electrochemical Synthesis | Anodic oxidation of precursors to form the keto-acid functionality. | Environmentally friendly, high selectivity, operational simplicity. mdpi.com | Requires specialized equipment, conductivity of the medium can be an issue. |

| Biomass Conversion | Utilization of renewable feedstocks to build parts of the molecular structure. | Sustainable, reduces reliance on fossil fuels. mdpi.comnih.gov | Often requires multi-step pathways, catalyst development is ongoing. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The acceleration of discovery, optimization, and diversification of derivatives of this compound can be significantly enhanced by modern automation technologies. synplechem.com High-Throughput Experimentation (HTE) and automated synthesis platforms are powerful tools for rapidly screening reaction conditions and building libraries of related compounds. seqens.comchemrxiv.orgresearchgate.net

HTE allows for the parallel execution of a large number of experiments, making it ideal for optimizing reaction conditions, such as cross-coupling reactions involving the C-I bond or transformations of the ketone or carboxylic acid groups. acs.orgresearchgate.net For instance, an HTE workflow could be designed to rapidly screen various catalysts, ligands, bases, and solvents for a Suzuki or Sonogashira coupling reaction to append diverse functionalities to the phenyl ring. researchgate.net This miniaturized and parallel approach reduces the consumption of starting materials and accelerates the identification of optimal conditions. acs.org

Automated synthesis platforms can perform entire multi-step synthetic sequences with minimal human intervention. merckmillipore.comwikipedia.org These systems can handle reaction execution, workup, purification, and characterization. acs.org Integrating the synthesis of this compound derivatives into such a platform would enable the rapid generation of a library of analogues for screening in various applications, from materials science to medicinal chemistry. The use of pre-packed reagent cartridges for common reactions like reductive amination, amide coupling, or Suzuki coupling further streamlines this process. merckmillipore.com

Table 3: Hypothetical HTE Workflow for Suzuki Coupling of this compound

| Step | Action | Parameters to Vary | Analysis Method |